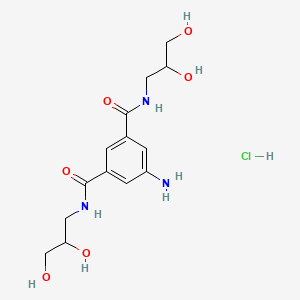

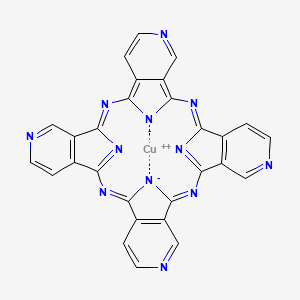

Copper(II) 4,4',4'',4'''-tetraaza-29H,31H-phthalocyanine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Copper(II) phthalocyanines are a class of macrocyclic compounds that have been extensively studied due to their interesting chemical and physical properties. These properties make them useful in a variety of applications, including catalysis, photovoltaics, and materials science.

Synthesis Analysis

The synthesis of Copper(II) phthalocyanines typically involves cyclotetramerization of phthalonitrile precursors in the presence of a copper salt. This process can produce a variety of substituted phthalocyanines, depending on the substituents present on the phthalonitrile precursor and the reaction conditions used. For instance, novel copper(II) phthalocyanines substituted with tetra 4-phenylthiazole-2-thiol and non-peripherally tetra-substituted with 4-(trifluoromethoxy)phenol groups have been synthesized and characterized using various spectroscopic techniques (Demirbaş et al., 2017); (Günsel et al., 2019).

Molecular Structure Analysis

The molecular structure of Copper(II) phthalocyanines is characterized by a macrocyclic ring with copper at its core and various substituents attached to the periphery or non-peripheral positions. X-ray diffraction and spectroscopic methods are commonly used to elucidate their structure. For example, single-crystal X-ray diffraction measurements revealed the molecular structure and supra-molecular dynamics of a non-peripherally tetra-substituted copper(II) phthalocyanine (Günsel et al., 2019).

Chemical Reactions and Properties

Copper(II) phthalocyanines participate in various chemical reactions, including oxidation and reduction processes. Their electrochemical properties have been explored through cyclic voltammetry and spectroelectrochemical measurements, indicating their potential use in electrochemical applications. The redox behavior of these compounds is significantly influenced by their structural characteristics and the nature of their substituents (Demirbaş et al., 2017).

Physical Properties Analysis

The physical properties of Copper(II) phthalocyanines, such as solubility, thermal stability, and mesomorphism, can be tuned by modifying their molecular structure. These properties are crucial for their application in devices and materials. Studies have shown that substituting the phthalocyanine core with different groups can significantly alter these properties, making them suitable for specific applications (Kudrik et al., 2006).

Wissenschaftliche Forschungsanwendungen

Environmental Toxicology and Pollution Control

Copper nanoparticles, including those based on copper phthalocyanine structures, are crucial in environmental toxicology due to their antimicrobial properties and potential as drug delivery agents in cancer therapy. Their toxicity mechanisms, which may include oxidative stress responses, necessitate a thorough review to understand their implications on human and environmental health (T. Ameh & C. Sayes, 2019). Additionally, copper's role in wastewater treatment highlights its significance in removing heavy metals from contaminated water, emphasizing the need for effective copper removal techniques to mitigate its environmental impact (N. Ab Hamid et al., 2022).

Advanced Materials and Catalysis

The application of phthalocyanines in organic photovoltaics (OPVs) showcases their potential in renewable energy technologies. Boron subphthalocyanines and silicon phthalocyanines, similar to copper(II) phthalocyanines, have shown impressive power conversion efficiencies, underscoring their importance in developing efficient and sustainable energy solutions (T. Grant et al., 2019).

Biomedical Applications

Copper-doped biomaterials are gaining attention in tissue engineering for bone and cartilage regeneration. These materials, incorporating copper ions, display enhanced properties such as antibacterial activity, angiogenesis, and osteogenesis, making them promising candidates for biomedical applications (Yufeng Wang, Wei Zhang, & Q. Yao, 2021).

Sustainable Supply and Toxicity Assessment

The sustainable supply of critical elements, including copper, is vital for the transition to a low-carbon economy. A review of copper's role in the supply chain for critical elements emphasizes the importance of increasing the recovery of copper and other critical elements to ensure a resilient and sustainable supply (M. Moats, L. Alagha, & K. Awuah-Offei, 2021). Moreover, understanding copper's essentiality and toxicity is crucial for human health, highlighting the need for a balanced intake and the potential health risks associated with copper deficiency or excess (Nasim Karim, 2018).

Safety And Hazards

Eigenschaften

IUPAC Name |

copper;2,6,11,15,20,24,29,34,38,40-decaza-37,39-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3(40),4(9),5,7,10,12,14,16,18,20,22(27),23,25,28(38),29,31(36),32,34-nonadecaene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H12N12.Cu/c1-5-29-9-17-13(1)21-33-22-14-2-6-31-11-19(14)27(35-22)40-28-20-12-32-8-4-16(20)24(39-28)38-26-18-10-30-7-3-15(18)23(37-26)36-25(17)34-21;/h1-12H;/q-2;+2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHJDNKDQMUHOKI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=C1C3=NC4=NC(=NC5=C6C=CN=CC6=C([N-]5)N=C7C8=C(C=NC=C8)C(=N7)N=C2[N-]3)C9=C4C=CN=C9.[Cu+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H12CuN12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

580.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Copper(II) 4,4',4'',4'''-tetraaza-29H,31H-phthalocyanine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2Z)-1-[5,6-Dihydro-3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazin-7(8H)-yl]-4-(2,4,5-trifluorophe](/img/no-structure.png)

![(1r,2s,4s)-Rel-2-amino-7-boc-7-azabicyclo[2.2.1]heptane](/img/structure/B1145208.png)